N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]methanesulfonamide

Fragment-based drug discovery Enzyme inhibition Hydrogen-bond pharmacophore

N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]methanesulfonamide (CAS 2034591-71-2) is a chiral, densely functionalized methanesulfonamide featuring a tetrahydropyran (oxane) ring, a tertiary alcohol, and a phenyl group arranged around a central C-2 carbon. The compound belongs to the class of N-phenylethylmethanesulfonamides, but the unique combination of a hydrogen-bond-donating hydroxyl group, a hydrogen-bond-accepting oxane oxygen, and a lipophilic phenyl ring confers a three-dimensional pharmacophore that is absent in simpler N-alkyl or N-phenethyl methanesulfonamide analogs.

Molecular Formula C14H21NO4S
Molecular Weight 299.39
CAS No. 2034591-71-2
Cat. No. B2740990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]methanesulfonamide
CAS2034591-71-2
Molecular FormulaC14H21NO4S
Molecular Weight299.39
Structural Identifiers
SMILESCS(=O)(=O)NCC(C1CCOCC1)(C2=CC=CC=C2)O
InChIInChI=1S/C14H21NO4S/c1-20(17,18)15-11-14(16,12-5-3-2-4-6-12)13-7-9-19-10-8-13/h2-6,13,15-16H,7-11H2,1H3
InChIKeyMEXHROXLOFRDGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-Hydroxy-2-(oxan-4-yl)-2-phenylethyl]methanesulfonamide (CAS 2034591-71-2): A Multifunctional Methanesulfonamide Building Block for Medicinal Chemistry and Fragment-Based Discovery


N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]methanesulfonamide (CAS 2034591-71-2) is a chiral, densely functionalized methanesulfonamide featuring a tetrahydropyran (oxane) ring, a tertiary alcohol, and a phenyl group arranged around a central C-2 carbon. The compound belongs to the class of N-phenylethylmethanesulfonamides, but the unique combination of a hydrogen-bond-donating hydroxyl group, a hydrogen-bond-accepting oxane oxygen, and a lipophilic phenyl ring confers a three-dimensional pharmacophore that is absent in simpler N-alkyl or N-phenethyl methanesulfonamide analogs . This architectural complexity—including a defined fraction of sp³-hybridized carbons (Fsp³) and enhanced topological polar surface area (tPSA)—translates into potential advantages for fragment-based drug discovery, lead optimization, and the construction of metabolically stabilized analogues. Nevertheless, publicly available primary pharmacological data for this specific compound remain extremely scarce; the present guide is therefore constructed on comparative structural and physicochemical grounds, with explicit demarcation of class-level inference from direct experimental evidence.

Why Generic N-Phenethylmethanesulfonamide Analogs Cannot Substitute for N-[2-Hydroxy-2-(oxan-4-yl)-2-phenylethyl]methanesulfonamide (CAS 2034591-71-2) in Lead Optimization Programs


Generic methanesulfonamide building blocks such as N-(2-phenylethyl)methanesulfonamide (CAS 33893-36-6, MW 199.27) or oxan-4-ylmethanesulfonamide (CAS 1039037-73-4, MW 179.23) lack either the hydrogen-bond-donating tertiary alcohol or the lipophilic phenyl ring, resulting in substantially different physicochemical profiles [1]. Crucially, the target compound contains two hydrogen-bond donors (OH and NH), three hydrogen-bond acceptors, a higher molecular weight (299.39 Da), and an elevated tPSA relative to simpler analogs—parameters that directly govern solubility, permeability, and off-target promiscuity in fragment-based screening cascades [1]. Simple substitution with a lower-molecular-weight N-phenethylmethanesulfonamide eliminates the stereoelectronic features demanded by certain protein pockets, while replacement with a phenyl-substituted oxane analog lacking the tertiary alcohol erases the hydrogen-bond-donor network critical for substrate recognition in numerous enzyme families. The following quantitative evidence dimensions clarify precisely where this compound diverges from its nearest structural comparators and why speciation is essential for reproducible research procurement.

Quantitative Differentiation Evidence for N-[2-Hydroxy-2-(oxan-4-yl)-2-phenylethyl]methanesulfonamide (CAS 2034591-71-2) Relative to In-Class and Structural Analogs


Hydrogen-Bond Donor and Acceptor Capacity: Quantifying the Advantage of a Dual H‑Bond Donor Scaffold for Enzyme Active-Site Targeting

The target compound provides two hydrogen-bond donors (tertiary alcohol OH and sulfonamide NH) versus only one (NH) for N-(2-phenylethyl)methanesulfonamide, while simultaneously maintaining three hydrogen-bond acceptors (oxane O, sulfonamide S=O). This donor expansion enhances the ability to form directional hydrogen bonds with catalytic residues in protease, carbonic anhydrase, and kinase active sites, as inferred from classic sulfonamide SAR [1]. The absence of a second H‑bond donor in the simplest analog precludes productive interaction with conserved water networks observed in crystal structures of sulfonamide-bound enzymes. The quantitative difference is a 2‑fold increase in hydrogen-bond donor count relative to the closest achiral N-phenethyl analog, translating into a broader viable interaction space for fragment screening libraries.

Fragment-based drug discovery Enzyme inhibition Hydrogen-bond pharmacophore

Lipophilicity Modulation and Predicted CNS Multiparameter Optimization (MPO) Score: Balancing Permeability and Solubility

The target compound combines a moderately lipophilic phenyl ring (clogP contribution ≈ +2.0) with a hydrophilic tetrahydropyran ring (clogP contribution ≈ –0.5) and a methanesulfonamide head-group (clogP contribution ≈ –1.5), yielding a predicted clogP in the range of 0.5–1.5 [1]. In contrast, the simpler N-(2-phenylethyl)methanesulfonamide has a measured XLogP3 of 1.5 [1], and oxan-4-ylmethanesulfonamide is expected to have clogP < 0 owing to the absence of the phenyl substituent . The unique structural combination places the target compound in the optimal CNS MPO lipophilicity window (clogP ≤ 3, tPSA < 90 Ų), while maintaining a higher tPSA than the comparator, which is associated with reduced phospholipidosis risk. The quantified differentiation is a shift of approximately –0.5 to –1.0 log units in predicted clogP relative to the fully aromatic N-(2-phenylethyl) comparator, while preserving sufficient lipophilicity for passive membrane permeability.

CNS drug design Lipophilicity Metabolic stability

Topological Polar Surface Area (tPSA) and Fraction sp³ (Fsp³): Structural Complexity as a Selectivity and Solubility Determinant

The target compound possesses a higher topological polar surface area and a greater fraction of sp³-hybridized carbons relative to N-(2-phenylethyl)methanesulfonamide, owing to the saturated tetrahydropyran ring and tertiary alcohol. The comparator N-(2-phenylethyl)methanesulfonamide has a tPSA of 54.6 Ų and an Fsp³ of approximately 0.11 (1 sp³ carbon out of 9 carbons) [1]. In contrast, the target compound is predicted to exhibit tPSA ≈ 75–85 Ų (driven by the additional oxygen atoms) and Fsp³ ≈ 0.43 (6 sp³ carbons out of 14 carbons), representing a >3-fold increase in three-dimensional character. Higher Fsp³ has been correlated in multiple independent analyses with improved clinical candidate survival rates, reduced CYP450 inhibition, and enhanced aqueous solubility [1]. The quantitative contrast in Fsp³ (0.43 vs 0.11) underscores the fundamental structural divergence that generic substitution cannot recapitulate.

Lead-likeness Selectivity Aqueous solubility

Synthetic Tractability and Scaffold Elaboration Potential Relative to Simpler Methanesulfonamide Building Blocks

The target compound offers three distinct derivatization handles—the secondary sulfonamide nitrogen, the tertiary alcohol oxygen, and the phenyl ring (via electrophilic aromatic substitution or cross-coupling)—whereas simpler analogs such as N-(2-phenylethyl)methanesulfonamide lack the tertiary alcohol functional group and oxan-4-ylmethanesulfonamide lacks the phenyl ring, limiting their late-stage diversification potential [1]. In patent literature, libraries of N-substituted-N-phenylethylsulfonamides are explicitly designed for systematic SAR exploration, and the presence of the tertiary alcohol in the target compound enables chemoselective O‑alkylation, O‑acylation, or carbamate formation that is precluded in structures devoid of this functionality [2]. The quantification differential is a 3‑fold increase in the number of chemically orthogonal derivatization vectors (3 vs 1 for N-(2-phenylethyl)methanesulfonamide), directly enhancing library enumeration efficiency in parallel synthesis workflows.

Medicinal chemistry Parallel synthesis Building block utility

Note on the Scarcity of Public Bioactivity Data and Recommendation for Confirmatory Screening

As of 2026-05-07, a comprehensive search of PubMed, Google Patents, PubChem, ChemSpider, and EPA CompTox databases returned no primary bioassay data (IC₅₀, Ki, EC₅₀, or in vivo pharmacokinetic parameters) for N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]methanesulfonamide (CAS 2034591-71-2) from non-excluded sources. The differentiation evidence presented above therefore relies exclusively on structural, physicochemical, and class-level inference rather than direct head-to-head pharmacological comparison. This absence of public data must be factored into procurement decisions: the compound's value proposition is currently anchored in its unique structural scaffold and derivatization potential rather than validated target engagement. Users requiring confirmed activity against a specific biological target should commission prospective screening or request vendor-supplied QC and bioactivity documentation prior to large-scale acquisition.

Data transparency Procurement diligence Confirmatory studies

Optimal Application Scenarios for N-[2-Hydroxy-2-(oxan-4-yl)-2-phenylethyl]methanesulfonamide (CAS 2034591-71-2) Based on Structural Differentiation Evidence


Fragment-Based Library Design for CNS-Penetrant Enzyme Inhibitor Programs Requiring Dual H‑Bond Donor Pharmacophores

The compound's two hydrogen-bond donors and three acceptors, combined with a predicted clogP in the CNS MPO window (0.5–1.5), make it a strategically selected fragment for CNS enzyme inhibitor screening cascades where bidentate H‑bonding to catalytic residues (e.g., carbonic anhydrase, matrix metalloproteinases) is a known pharmacophoric requirement [1]. Its higher Fsp³ (≈0.43) relative to aromatic-rich fragments may contribute to improved solubility and reduced CYP inhibition risk in hit expansion phases.

Late-Stage Diversification Hub for Parallel Synthesis of N‑Substituted‑N‑phenylethylsulfonamide Libraries

With three orthogonal derivatization vectors—the sulfonamide NH, the tertiary alcohol OH, and the phenyl ring—the target compound supports chemoselective sequential functionalization (e.g., Mitsunobu O‑alkylation, reductive amination, Suzuki–Miyaura coupling) to generate diverse sulfonamide libraries in a minimized synthetic step count, as envisioned in N‑substituted‑N‑phenylethylsulfonamide library patents [2].

Metabolic Stability Optimization of Phenethylamine-Derived Leads via Tetrahydropyran Ring Incorporation

The tetrahydropyran ring serves as a metabolically more stable isostere for a phenyl or cyclohexyl group while maintaining partial lipophilicity and introducing a hydrogen-bond-accepting oxygen. This compound can be employed as a core scaffold for systematic replacement of metabolically labile phenethylamine moieties in existing lead series, with the tertiary alcohol providing an additional handle for pro-drug or solubility-enhancing conjugation [1].

Control Compound in Physicochemical Profiling Panels for Sulfonamide Lead Optimization

Owing to its balanced clogP, elevated tPSA (75–85 Ų), and intermediate molecular weight (299.39 Da), this compound can serve as an internal physicochemical benchmarking standard when profiling a series of new sulfonamide candidates for parameters such as kinetic solubility, PAMPA permeability, and plasma protein binding, providing a reproducible reference point that bridges fully aromatic and fully saturated analog space [1].

Quote Request

Request a Quote for N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]methanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.